molecular formula C12H8N2OS B8603345 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one

3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one

Cat. No.: B8603345
M. Wt: 228.27 g/mol
InChI Key: FOALLKIGDPDYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that features a unique fusion of pyridine and thienopyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromopyridine with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization using a palladium catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)thieno[3,2-c]pyridin-4(5H)-one
  • 3-(Pyridin-3-yl)thieno[3,2-c]pyridin-4(5H)-one
  • 3-(Pyridin-5-yl)thieno[3,2-c]pyridin-4(5H)-one

Uniqueness

3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall stability .

Properties

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C12H8N2OS/c15-12-11-9(8-1-4-13-5-2-8)7-16-10(11)3-6-14-12/h1-7H,(H,14,15)

InChI Key

FOALLKIGDPDYKG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1SC=C2C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromothieno[3,2-c]pyridin-4(5H)-one (1000 mg, 4.35 mmol) from Example 202.3 was suspended in 2 mL of toluene and 2 mL of ethanol under argon. Then, an aqueous solution of sodiumcarbonate (691 mg, 6.52 mmol, 2 M) was added. To the suspension, pyridin-4-boronic acid (534 mg, 4.35 mmol) and then tetrakis(triphenyl phosphine)palladium(0) (502 mg, 0.435 mmol) were added. The reaction mixture was heated in a Biotage microwave at 130° C. for 30 min. Water and EA were added. The precipitate formed was collected to give 480 mg of the title compound. The filtrate was acidified with 2 M HCl and extracted with EA (twice). The aqueous phase was basified and extracted three times with EA. The organic phases were combined, washed with HCl, dried (MgSO4) and evaporated to give further 43 mg of the title compound. Total yield: 523 mg (52.4%). LC-MS: 229.1 [M+H]+; Rt: 0.427.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
Reaction Step Two
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691 mg
Type
reactant
Reaction Step Three
Quantity
534 mg
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(triphenyl phosphine)palladium(0)
Quantity
502 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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